ethyl 5-(3,4-dihydroquinolin-1(2H)-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound that features a quinoline and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with an imidazole precursor under controlled conditions. The reaction may require catalysts such as triflic acid and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the imidazole ring can bind to metal ions, affecting enzymatic activities. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used for their antimicrobial properties.
Uniqueness
ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is unique due to the combination of both quinoline and imidazole moieties in a single molecule.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15(20)14-12(17-16(21)18-14)10-19-9-5-7-11-6-3-4-8-13(11)19/h3-4,6,8H,2,5,7,9-10H2,1H3,(H2,17,18,21) |
InChI Key |
VJSMBLDGIKUCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CN2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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